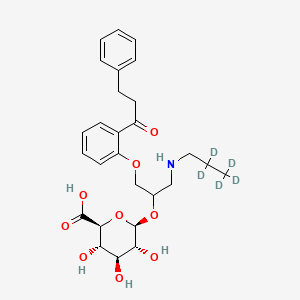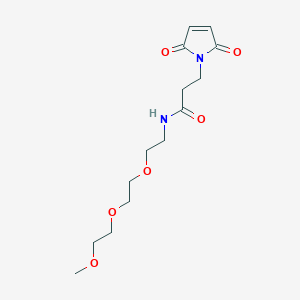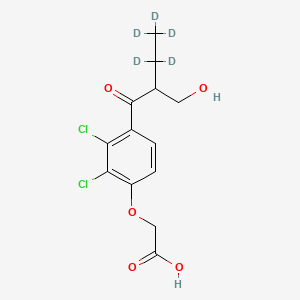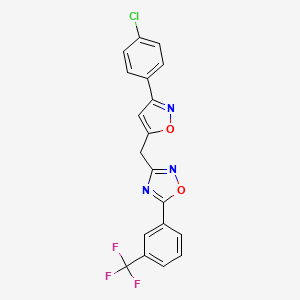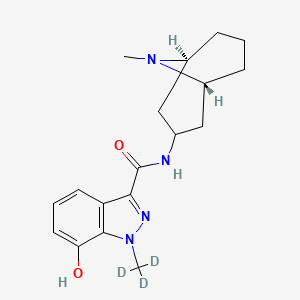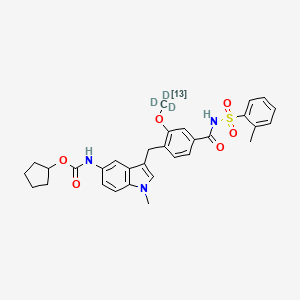
Zafirlukast-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zafirlukast-13C,d3 is a compound that is labeled with carbon-13 and deuterium. It is a derivative of Zafirlukast, which is a potent orally active leukotriene D4 receptor antagonist. Zafirlukast is known for its anti-asthmatic, anti-inflammatory, and anti-bacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Zafirlukast-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Zafirlukast molecule. This labeling is typically achieved through synthetic organic chemistry techniques, where the isotopes are introduced at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and consistency of the labeled compound. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Chemical Reactions Analysis
Types of Reactions
Zafirlukast-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Zafirlukast-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Zafirlukast.
Biology: Employed in research on leukotriene receptors and their role in inflammatory processes.
Medicine: Investigated for its potential therapeutic effects in treating asthma and other inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Zafirlukast-13C,d3 exerts its effects by blocking the action of cysteinyl leukotrienes on the CysLT1 receptors. This reduces the constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages. The molecular targets involved include the CysLT1 receptors, and the pathways affected are those related to leukotriene signaling .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used for the treatment of asthma.
Pranlukast: Similar to Zafirlukast, used for treating asthma and allergic rhinitis.
Uniqueness
Zafirlukast-13C,d3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. This labeling provides valuable insights that are not possible with the unlabeled compound .
Properties
Molecular Formula |
C31H33N3O6S |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
cyclopentyl N-[1-methyl-3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuterio(113C)methoxy)phenyl]methyl]indol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i3+1D3 |
InChI Key |
YEEZWCHGZNKEEK-LBDFIVMYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2C)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


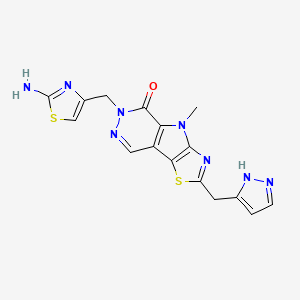
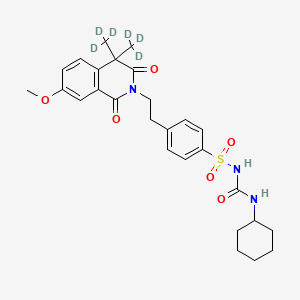
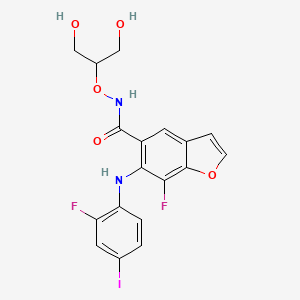
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)


